molecular formula C18H19FN2O3S B2597324 N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]propanamide CAS No. 1005302-25-9

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]propanamide

Cat. No. B2597324
CAS RN: 1005302-25-9
M. Wt: 362.42
InChI Key: LQWRQDNNMKMSMW-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]propanamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is a spirocyclic propionamide derivative. It is synthesized through a novel route that involves N-arylation of pyrazolone using copper(I) iodide catalyst, followed by reduction to yield the corresponding amine. The coupling of this amine with 3-(4-fluorophenyl)propionic acid leads to the title compound . Its chemical structure is characterized by a tetrahydroquinoline core with a sulfonyl group and a fluorophenyl substituent.

Spirocyclic Structures in Natural Compounds

Spirocyclic structures are prevalent in various natural compounds. These compounds play essential roles in different fields, including:

Future Directions

Further studies, including in vitro and in vivo experiments, are necessary to validate these hypotheses. Additionally, computational modeling and structure-activity relationship (SAR) studies can guide compound optimization.

properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-2-18(22)20-15-8-5-13-4-3-11-21(17(13)12-15)25(23,24)16-9-6-14(19)7-10-16/h5-10,12H,2-4,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWRQDNNMKMSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide

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